molecular formula C17H15N3O5S B2374137 4-[3-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)propanamido]benzamide CAS No. 899996-49-7

4-[3-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)propanamido]benzamide

Cat. No.: B2374137
CAS No.: 899996-49-7
M. Wt: 373.38
InChI Key: DOJDQOFXXFSKJG-UHFFFAOYSA-N
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Description

4-[3-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)propanamido]benzamide is a complex organic compound that belongs to the class of isothiazole derivatives. Isothiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties

Preparation Methods

The synthesis of 4-[3-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)propanamido]benzamide involves several steps. One common synthetic route starts with the reaction of benzo[d]isothiazol-3(2H)-one with appropriate reagents to introduce the 1,1-dioxido-3-oxo group. This intermediate is then reacted with 3-aminopropanoic acid to form the propanamido derivative. Finally, the benzamide group is introduced through a coupling reaction with benzoyl chloride .

Chemical Reactions Analysis

4-[3-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)propanamido]benzamide undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols . The major products formed from these reactions depend on the specific conditions and reagents used.

Comparison with Similar Compounds

4-[3-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)propanamido]benzamide can be compared with other isothiazole

Properties

IUPAC Name

4-[3-(1,1,3-trioxo-1,2-benzothiazol-2-yl)propanoylamino]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O5S/c18-16(22)11-5-7-12(8-6-11)19-15(21)9-10-20-17(23)13-3-1-2-4-14(13)26(20,24)25/h1-8H,9-10H2,(H2,18,22)(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOJDQOFXXFSKJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(S2(=O)=O)CCC(=O)NC3=CC=C(C=C3)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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